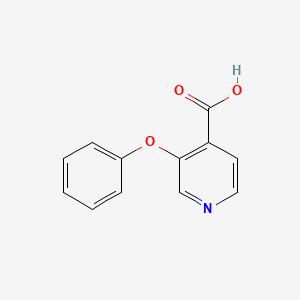

3-Phenoxypyridine-4-carboxylic acid

Description

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds to create diaryl ethers. wikipedia.org In the context of 3-Phenoxypyridine-4-carboxylic acid synthesis, this involves the reaction of a 3-halopyridine-4-carboxylic acid derivative with phenol.

The reaction is catalyzed by copper, which can be in the form of copper metal powder, copper(I) salts (like CuI or CuBr), or more recently, soluble copper complexes. wikipedia.orgorganic-chemistry.orgumass.edu Traditional Ullmann reactions often require high temperatures (frequently over 200°C) and polar, high-boiling solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org A base, such as potassium carbonate or cesium carbonate, is typically required to deprotonate the phenol. umass.edu

Modern advancements have led to the development of milder reaction conditions using soluble copper catalysts supported by ligands like triphenylphosphine (B44618) or 1,10-phenanthroline. umass.eduunito.it These improved methods can sometimes proceed at lower temperatures and with catalytic amounts of copper, making the process more efficient. umass.edutandfonline.com For example, the use of an air-stable, soluble copper(I) catalyst, bromo(triphenylphosphine)copper(I), has been shown to facilitate the synthesis of diaryl ethers from aryl bromides and phenols in NMP. umass.edu Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation and can be an alternative to copper-catalyzed reactions. acs.org

Table 1: General Conditions for Ullmann Diaryl Ether Synthesis

| Component | Description |

|---|---|

| Pyridine (B92270) Substrate | 3-Halo-pyridine-4-carboxylic acid (or ester/nitrile derivative) |

| Coupling Partner | Phenol |

| Catalyst | Copper powder, Cu(I) salts (CuI, CuBr), or soluble Cu(I) complexes |

| Base | K₂CO₃, Cs₂CO₃, KOH |

| Solvent | NMP, DMF, Toluene |

| Temperature | 70°C - 210°C |

This table presents a generalized summary of conditions reported for Ullmann-type diaryl ether syntheses. wikipedia.orgumass.edutandfonline.com

Synthesis of Precursor: 3-Halopyridine-4-carboxylic Acid

The synthesis of 3-halopyridine derivatives is a crucial first step. Direct halogenation of the pyridine ring at the 3-position can be challenging due to the electronic properties of the heterocycle. nsf.gov Electrophilic aromatic substitution on an unsubstituted pyridine ring typically requires harsh conditions and may lead to a mixture of regioisomers.

A more recent and highly regioselective method involves a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.gov In this approach, the pyridine ring is first activated and opened to form an acyclic Zincke imine intermediate. nsf.govnih.govresearchgate.net This intermediate can then undergo highly selective halogenation at the desired position with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. nsf.govnih.gov Subsequent ring-closure, often promoted by heating with ammonium (B1175870) acetate, regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position. nsf.gov This strategy has been successfully applied to a diverse range of substituted pyridines, including those of pharmaceutical interest. nsf.govnih.gov

Once the 3-halopyridine is obtained, the carboxylic acid group can be introduced at the 4-position through various standard methods, such as lithiation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions if a suitable precursor is available.

Synthesis of Precursor: 3-Hydroxypyridine-4-carboxylic Acid

3-Hydroxypyridine-4-carboxylic acid is another key precursor. sigmaaldrich.com The synthesis of 3-hydroxypyridines can be achieved through several routes. One common method involves the hydrolysis of a 3-halopyridine. For instance, 3-chloropyridine (B48278) can be hydrolyzed to 3-hydroxypyridine, though this may require high temperatures (e.g., 175°C with potassium hydroxide) or result in low yields. google.com

Another approach is through the diazotization of 3-aminopyridine (B143674), followed by hydrolysis of the resulting diazonium salt. google.com The starting 3-aminopyridine itself can be prepared from various pyridine derivatives.

The carboxylic acid group at the 4-position can be introduced before or after the formation of the 3-hydroxy group. For example, starting with 2,6-dichloropyridine-4-carboxylic acid, catalytic reduction can yield pyridine-4-carboxylic acid. researchgate.net Further functionalization could then be pursued.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQFTGXHOIXOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Approaches in 3 Phenoxypyridine 4 Carboxylic Acid Synthesis Hypothetical Based on General Trend

While specific green chemistry protocols for 3-Phenoxypyridine-4-carboxylic acid are not extensively detailed in the literature, general trends in the sustainable synthesis of pyridine (B92270) derivatives and diaryl ethers suggest several hypothetical improvements. rasayanjournal.co.inresearchgate.net The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in

Potential green approaches could include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions, often leading to shorter reaction times, reduced energy usage, and higher yields for the synthesis of pyridine derivatives compared to conventional heating. nih.govresearchgate.net This technique could be applied to the Ullmann condensation step to potentially lower the required temperature and reaction time.

Use of Greener Solvents: Traditional solvents for Ullmann reactions like DMF and NMP are effective but pose environmental and health concerns. A greener approach would involve replacing them with more benign alternatives. Water, ionic liquids, or biodegradable solvents could be explored. rasayanjournal.co.in Some copper-catalyzed C-O coupling reactions have been successfully performed in aqueous media. rsc.org

Catalyst Innovation: Developing more efficient and recyclable catalysts is a cornerstone of green chemistry. biosynce.com For the Ullmann coupling, this could involve using highly active, low-loading copper nanoparticle catalysts or heterogeneous catalysts where the copper is immobilized on a solid support like zeolite or magnetic nanoparticles. mdpi.com Such catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste and cost. mdpi.com

Table 2: Hypothetical Green Improvements for Synthesis

| Green Approach | Potential Advantage | Relevant Step |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, lower energy consumption. nih.govresearchgate.net | Ullmann Condensation |

| Aqueous Media/Ionic Liquids | Reduced toxicity and environmental impact of solvents. rasayanjournal.co.in | Ullmann Condensation |

| Heterogeneous Cu Catalysts | Catalyst recyclability, simplified product purification. mdpi.com | Ullmann Condensation |

| One-Pot Synthesis | Increased efficiency, reduced waste from workup/purification. researchgate.net | Entire Sequence |

This table outlines hypothetical applications of green chemistry principles to the synthesis of this compound based on general trends. rasayanjournal.co.inresearchgate.netnih.govresearchgate.netmdpi.com

Synthetic Transformations and Derivatization Strategies of 3 Phenoxypyridine 4 Carboxylic Acid

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid group at the C4 position of the pyridine (B92270) ring is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification:

Esterification of 3-phenoxypyridine-4-carboxylic acid can be achieved through standard acid-catalyzed methods. For instance, reaction with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid, yields the corresponding ester, for example, methyl 3-phenoxypyridine-4-carboxylate. jst.go.jp The Fischer esterification, a classic method, involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. This equilibrium-driven reaction can be pushed towards the product by removing the water formed during the reaction.

A general procedure for the esterification of phenolic carboxylic acids involves using (C1-C3) alcohols with acidic catalysts. To avoid etherification of the phenoxy group, the reaction can be carried out by continuously adding a water-containing alcohol to a solution of the carboxylic acid and catalyst in a water-immiscible solvent at its boiling point, while simultaneously distilling off a ternary mixture of solvent, alcohol, and water.

Amidation:

The synthesis of amides from this compound is a key transformation for generating diverse derivatives. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Common reagents for this activation step include thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, direct amidation methods that avoid the isolation of the acyl chloride are often preferred. These methods utilize coupling agents to facilitate the reaction between the carboxylic acid and the amine. A variety of modern coupling reagents can be employed for this purpose.

A noteworthy method for direct amidation involves the use of a sulfur trioxide pyridine complex (SO₃•py) as an oxidant in the reaction of the carboxylic acid with a formamide (B127407) derivative. This approach has been shown to be effective for a range of aromatic and aliphatic carboxylic acids. Another strategy employs a phosphetane (B12648431) catalyst in a three-component condensation of a carboxylic acid, an amine, and a pyridine N-oxide to generate 2-amidopyridines.

Below is a table summarizing common reagents for these transformations:

| Transformation | Reagent/Method | Product |

| Esterification | Methanol, H₂SO₄ (Fischer Esterification) | Methyl 3-phenoxypyridine-4-carboxylate |

| Amidation | 1. SOCl₂ 2. Amine (e.g., RNH₂) | N-alkyl-3-phenoxypyridine-4-carboxamide |

| Direct Amidation | Coupling agents (e.g., DCC, EDC) | Amide derivative |

| Direct Amidation | SO₃•pyridine, Formamide derivative | Amide derivative |

Modifications of the Pyridine Nucleus

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various reagents. Modifications to this nucleus can lead to significant changes in the molecule's properties.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally challenging due to the deactivating effect of the nitrogen atom. However, such reactions, when they do occur, are directed to the C3 and C5 positions. The presence of the electron-withdrawing carboxylic acid group at C4 further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the C2 and C6 positions, especially if a good leaving group is present at these positions.

Late-stage functionalization techniques offer powerful tools for modifying the pyridine nucleus. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the pyridine ring. For pyridines bearing electron-withdrawing groups, this arylation can be directed to the C3 and C4 positions.

Another potential modification is the reduction of the pyridine ring. Catalytic hydrogenation of pyridine carboxylic acids can lead to the corresponding piperidine (B6355638) derivatives. For example, the reduction of 2,6-dichloropyridine-4-carboxylic acid over a platinum catalyst in glacial acetic acid yields piperidine-4-carboxylic acid. google.com This suggests that under appropriate conditions, the pyridine ring of this compound could be reduced to the corresponding piperidine scaffold.

| Reaction Type | Position(s) | Potential Reaction |

| Electrophilic Aromatic Substitution | C5 | Nitration, Halogenation (under harsh conditions) |

| Nucleophilic Aromatic Substitution | C2, C6 | Requires a leaving group |

| C-H Arylation (Pd-catalyzed) | C2, C5, C6 | Introduction of aryl groups |

| Catalytic Hydrogenation | Pyridine Ring | Reduction to a piperidine ring |

Modifications of the Phenoxy Group

The phenoxy group offers another avenue for derivatization, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring of the phenoxy group. The ether oxygen is an activating, ortho-, para-directing group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the ether linkage. The specific reaction conditions would need to be carefully chosen to avoid unwanted side reactions with the pyridine carboxylic acid moiety.

Late-stage modification strategies are particularly valuable for derivatizing complex molecules. For instance, methods for the late-stage fluorination of 2-phenoxyl nicotinic acid derivatives, a close structural analog, have been developed using palladium catalysis. nih.gov This highlights the potential for introducing fluorine atoms or other functional groups onto the phenoxy ring of this compound.

| Reaction Type | Position(s) on Phenoxy Ring | Potential Reaction |

| Electrophilic Aromatic Substitution | Ortho, Para | Halogenation, Nitration, Friedel-Crafts reactions |

| Late-stage Functionalization | Various | Introduction of functional groups (e.g., Fluorine) |

Incorporation into Larger Heterocyclic Systems

The bifunctional nature of this compound, possessing both a carboxylic acid and a modifiable pyridine ring, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

The carboxylic acid functionality can be used as a handle to build new rings. For example, it can be converted to an amide and then undergo intramolecular cyclization reactions. One general strategy involves the synthesis of thieno[2,3-b]pyridines from pyridine-3-carboxylic acid derivatives. researchgate.net This suggests that this compound could be a starting point for analogous thieno-fused systems.

Another approach is the construction of fused diazepinones. A general method for synthesizing tetrahydro-4H-pyrazolo[1,5-a] pipzine-chem.comnih.govdiazepin-4-ones starts from pyrazole-5-carboxylates, which undergo N-alkylation followed by oxirane ring-opening and direct cyclization. nih.gov By analogy, the carboxylic acid of the title compound could be derivatized to participate in similar cyclization strategies.

Furthermore, quinoline-3-carboxylic acids have been used to synthesize fused thiazepino[2,3-h]quinoline systems through a sequence of reactions including nucleophilic substitution, reduction, and lactamization. researchgate.netnih.gov These synthetic routes demonstrate the potential of using this compound as a building block for novel polycyclic heterocyclic scaffolds.

| Fused System | General Precursor | Potential Synthetic Strategy |

| Thieno[2,3-b]pyridines | Pyridine-3-carboxylic acid derivatives | Cyclization involving the carboxylic acid and adjacent ring position |

| Tetrahydrodiazepinones | Heterocyclic carboxylates | Multi-step synthesis involving ring-opening and cyclization |

| Thiazepino-quinolines | Quinolone-3-carboxylic acids | Multi-step synthesis involving lactamization |

Stereoselective Synthesis of Chiral Derivatives (If applicable to derivatives of the compound, e.g., in scaffolds)

While this compound itself is achiral, its derivatives can possess stereocenters, leading to chiral molecules. The stereoselective synthesis of such derivatives is of significant interest, particularly in drug discovery where enantiomers can exhibit different pharmacological activities.

If the pyridine ring is reduced to a piperidine, as mentioned in section 3.2, new stereocenters can be created at the C3 and C4 positions. The synthesis of specific stereoisomers, such as (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid, has been reported, highlighting the ability to control stereochemistry in related piperidine-4-carboxylic acid scaffolds.

Furthermore, the carboxylic acid group can be used to introduce chiral auxiliaries, allowing for the separation of diastereomers. This strategy has been employed for the optical resolution of chiral cyclometalated iridium(III) complexes bearing carboxylic acid-functionalized 2-phenylpyridine (B120327) ligands. The racemic carboxylic acids were condensed with a chiral amine or alcohol to form diastereomeric amides or esters, which were then separated and hydrolyzed to yield the optically pure enantiomers of the carboxylic acid derivatives. This approach could potentially be applied to chiral derivatives of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Phenoxypyridine 4 Carboxylic Acid and Analogues

Role of the Carboxylic Acid Group in Catalysis and Reaction Pathways

The carboxylic acid group is a pivotal functional group in directing and facilitating a variety of chemical transformations involving 3-Phenoxypyridine-4-carboxylic acid and its analogs. Its participation is crucial in mechanisms such as concerted metalation-deprotonation and carboxylate-assisted C-H activation.

Concerted Metalation-Deprotonation (CMD) Mechanisms

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H activation reactions catalyzed by transition metals. wikipedia.org In this process, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state. wikipedia.org The carboxylate group plays a direct role by acting as a base to accept the proton from the C-H bond being activated. wikipedia.org This mechanism is characteristic of high-valent, late transition metals such as Pd(II), Rh(III), Ir(III), and Ru(II). wikipedia.org

The reaction begins with the coordination of the C–H bond to the metal center, forming a sigma complex. wikiwand.com The transition state involves the simultaneous partial formation of the carbon-metal bond and the partial protonation of the carboxylate. wikiwand.com This concerted process is often lower in energy compared to other pathways like oxidative addition. wikiwand.com The term "ambiphilic metal–ligand assistance" (AMLA) is also used to describe this, emphasizing the dual role of the carboxylate as a ligand and a proton acceptor. wikipedia.org

Kinetic studies on related systems, such as the C-H activation of 2-(4-methoxyphenyl)pyridine (B1296241) with [Cp*RhCl2]2 and a carboxylate, show first-order kinetics in the active metal species and zero-order in the substrate when they are in a 1:1 ratio. colab.ws However, a first-order dependence on the substrate is observed when the substrate is in excess. colab.wsacs.org The rate of the CMD reaction is also influenced by the electronic properties of the carboxylate. Generally, an increase in the pKa of the conjugate carboxylic acid leads to an increased reaction rate, although steric factors can also play a role. acs.org

A proposed mechanism consistent with experimental observations involves the formation of an active catalytic species, which then coordinates to the pyridine (B92270) derivative. acs.org This is followed by the rate-determining CMD step, assisted by the carboxylate, to form a metallacyclic intermediate. acs.org

Carboxylate-Assisted C-H Activation

The carboxylate group can significantly assist in the activation of C-H bonds. Studies on the C-H activation of phenylpyridines catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates have provided valuable insights. nih.govresearchgate.net Gas-phase experiments combined with quantum chemical calculations have been used to investigate the intermediate species in these reactions. nih.govresearchgate.net

Collision-induced dissociation (CID) experiments and DFT calculations have allowed for the estimation of the energy required for the C-H activation step. nih.govresearchgate.net Hammett plots constructed from these experiments using different copper carboxylates as catalysts have shown that using stronger acids accelerates the C-H activation step. nih.govresearchgate.net This is because carboxylates derived from stronger acids make the metal atom more electrophilic, which in turn favors the formation of the C-H activated products through a concerted mechanism. nih.govresearchgate.net

The process often involves the formation of a cyclometalated intermediate. acs.org For instance, in ruthenium-catalyzed reactions, a carboxylate-assisted C-H activation can lead to a cyclometalated intermediate, which can then undergo further reactions. acs.org The generation of the reactive catalytic species for such reactions may require the in-situ formation from a dimeric complex in the presence of a carboxylic acid and a base. nih.gov

Mechanistic Pathways of Functional Group Interconversions

The functional groups on the this compound scaffold can undergo various interconversions, each with its own mechanistic pathway.

Oxidation Mechanisms

The oxidation of aromatic rings, such as the phenyl group in this compound, can lead to the formation of carboxylic acids. researchgate.net A common method for this transformation is the use of ruthenium tetraoxide (RuO4), which can be generated in situ from RuCl3 with a co-oxidant like periodic acid. researchgate.net This method has been shown to be efficient for the chemoselective oxidation of phenyl and p-methoxyphenyl groups to carboxylic acid functions. researchgate.net

The oxidation of limonene, a monoterpene, by ozone and hydroxyl radicals has been studied to understand the formation of carboxylic acids in atmospheric chemistry. copernicus.org The oxidation process leads to the formation of a Criegee intermediate, which can decompose to form alkyl radicals. copernicus.org These radicals react with oxygen to form peroxy radicals (RO2), which are key intermediates. copernicus.org In the absence of NOx, these RO2 radicals can undergo self-reaction, isomerization, or react with HO2 to form carboxylic acids. copernicus.org

Furthermore, carboxylic acids themselves can undergo oxidative decarboxylation to generate alkyl radicals. princeton.eduacs.orgnih.gov This can be achieved through photoredox catalysis, where a photoexcited catalyst oxidizes the carboxylate, leading to the extrusion of CO2 and the formation of a radical species that can participate in further reactions like alkylation, arylation, and amination. princeton.eduacs.org

Reduction Mechanisms

The carboxylic acid group of this compound can be reduced to a primary alcohol. khanacademy.orgyoutube.com A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). khanacademy.orgyoutube.com The mechanism is thought to begin with an acid-base reaction where the hydride acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt and hydrogen gas. youtube.com The LiAlH4 can then reduce the carboxylate to an aldehyde, which is further reduced to the primary alcohol. youtube.com A final workup with a proton source is required to protonate the resulting alkoxide. khanacademy.org

Borane (B79455) (BH3) is another reagent capable of reducing carboxylic acids to primary alcohols. youtube.comyoutube.com A key feature of borane is its chemoselectivity; it will selectively reduce the carboxylic acid group in the presence of other reducible functional groups like ketones. khanacademy.orgyoutube.com The mechanism of borane reduction is different from that of LiAlH4 as borane is an electrophilic reducing agent. youtube.com

The catalytic reduction of substituted pyridine-4-carboxylic acids can also be employed. For instance, 2,6-dichloropyridine-4-carboxylic acid can be reduced to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium, or to piperidine-4-carboxylic acid using a platinum catalyst in glacial acetic acid. researchgate.net

Studies on Reaction Kinetics and Thermodynamics

Investigating the kinetics and thermodynamics of reactions involving this compound and its analogs provides a deeper understanding of their reactivity and the factors that control reaction outcomes.

Kinetic studies of CMD reactions have revealed important details about the reaction mechanism. As mentioned earlier, the C-H activation of 2-(4-methoxyphenyl)pyridine with [Cp*RhCl2]2 and a carboxylate shows first-order dependence on the active metal species and can have a zero or first-order dependence on the substrate depending on its concentration. colab.wsacs.org This suggests a mechanism where the formation of an active catalyst is followed by coordination to the substrate and the rate-determining C-H activation step. acs.org The rate of these reactions is also sensitive to the electronic nature of the carboxylate ligand. acs.org

Thermodynamic and kinetic studies of hydride transfer reactions involving benzopyran compounds have shown a correlation between the thermodynamic properties of the compounds and their reaction kinetics. mdpi.com The hydride affinity of a molecule, which is a thermodynamic parameter, can be related to the activation energy of the hydride transfer reaction. mdpi.com Such studies have demonstrated a linear relationship between the hydride transfer activation energy and substituent constants, indicating that electronic effects are effectively transferred through the molecular framework. mdpi.com

The study of the reaction of substituted 4-pyrimidine carboxylic acids with diazodiphenylmethane (B31153) (DDM) in dimethylformamide has also been used to investigate reactivity. researchgate.net The proposed mechanism involves a rate-determining proton transfer from the carboxylic acid to the diazo compound to form an ion-pair intermediate, which then proceeds to the final ester product. researchgate.net

Below is a table summarizing the kinetic data for a related C-H activation reaction.

| Reactant Ratio (Substrate:Metal) | Order in Substrate | Order in Metal Species |

| 1:1 | Zero-order | First-order |

| Excess Substrate | First-order | First-order |

Table 1: Kinetic Orders for the C-H Activation of 2-(4-methoxyphenyl)pyridine with [CpRhCl2]2 and Carboxylate. colab.wsacs.org*

Solvent Effects and Reaction Environment Impact on Reactivity

The solvent's impact stems from its ability to solvate the reactants, transition states, and products, thereby stabilizing or destabilizing them. Key solvent properties that govern these interactions include polarity, proticity (ability to donate hydrogen bonds), and polarizability. For a molecule like this compound, which possesses both a carboxylic acid group and a pyridine nitrogen, solvent interactions can be complex and multifaceted.

One of the fundamental reactions of carboxylic acids is esterification. The efficiency of esterification of pyridine carboxylic acids is highly dependent on the solvent and catalyst system. For instance, traditional methods involving an alcohol in the presence of an acid catalyst like sulfuric acid often require subsequent neutralization and extraction steps. google.com The use of specific catalytic preparations can allow for direct distillation of the ester from the reaction mixture, simplifying the process and reducing waste. google.com In such cases, the solvent is often the excess alcohol itself, which also drives the reaction equilibrium towards the product side.

The use of inert, water-immiscible organic solvents is crucial in esterification processes where water is a byproduct. These solvents can form azeotropes with water, allowing for its continuous removal and thus driving the reaction to completion. google.com For example, in the esterification of nicotinic acid with higher alkanols, an inert solvent is used to facilitate the azeotropic removal of water. google.com

Ionic liquids have also emerged as alternative "green" solvents for the esterification of carboxylic acids. These reactions can proceed under mild conditions with high conversions and selectivities. tubitak.gov.tr The ionic liquid can often be recycled and reused, adding to the environmental benefits of the process. tubitak.gov.tr

The decarboxylation of pyridine carboxylic acids is another reaction where the solvent plays a pivotal role. Studies on picolinic acid and its derivatives have shown that decarboxylation rates are significantly influenced by the solvent. In aqueous solutions, water appears to play a critical role in the decarboxylation of the carboxylate anions. cdnsciencepub.com It has been proposed that water can form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, facilitating the breaking of the carbon-carbon bond. cdnsciencepub.comresearchgate.net This is supported by the observation that picolinate (B1231196) ions have not been observed to decarboxylate in other solvents like ethylene (B1197577) glycol. cdnsciencepub.comresearchgate.net

The table below summarizes the effect of the reaction environment on the decarboxylation of picolinic acid analogues, providing insight into how substituents and the reaction medium can influence reactivity.

| Compound | Reaction Conditions | Observation | Reference |

| Picolinic Acid | Buffered aqueous solution, 150°C | Decarboxylates | cdnsciencepub.com |

| Picolinate Anion | Non-aqueous solvents (e.g., ethylene glycol) | No decarboxylation observed | cdnsciencepub.comresearchgate.net |

| 3-Substituted Picolinic Acids | Buffered aqueous solutions | Both electron-withdrawing and electron-releasing 3-substituents accelerate decarboxylation of the acid but inhibit decarboxylation of the anion. | cdnsciencepub.comresearchgate.net |

| Homarine (N-methylpicolinic acid betaine) | Aqueous solution | Decarboxylates about 100 times faster than picolinic acid. | cdnsciencepub.com |

In the context of nucleophilic substitution reactions, solvent polarity is a well-established factor in determining the reaction mechanism and rate. For reactions proceeding through an SN1 mechanism, polar, protic solvents are particularly effective at stabilizing the carbocation intermediate, thus accelerating the reaction. libretexts.org Conversely, for SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion. libretexts.org While direct studies on this compound are limited, the principles of solvent effects on nucleophilic substitution on the pyridine ring or at the carboxyl group can be inferred from general organic chemistry principles.

The optimization of reaction conditions for modern synthetic methodologies, such as C-H activation, often involves screening various solvents. For instance, in a ruthenium-catalyzed meta-C-H activation, 1,4-dioxane (B91453) was found to be the optimal solvent, while other solvents like acetonitrile (B52724) (CH3CN) or dimethylacetamide (DMA) were not viable. acs.org This highlights the specific and often non-obvious role a solvent can play in complex catalytic cycles.

The following table presents a selection of reaction conditions from the literature for reactions involving pyridine carboxylic acid analogues, illustrating the importance of the solvent choice.

| Reaction | Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| meta-C-H Alkylation | Phenyloxazoline | Ru(OAc)2(p-cymene), (p-CF3C6H4)3P, K2CO3 | 1,4-Dioxane | 65 | 75 | acs.org |

| meta-C-H Alkylation | Phenyloxazoline | [RuCl2(p-cymene)]2, (p-CF3C6H4)3P, K2CO3 | 1,4-Dioxane | 65 | Not viable | acs.org |

| meta-C-H Alkylation | Phenyloxazoline | Ru(OAc)2(p-cymene), (p-CF3C6H4)3P, K2CO3 | CH3CN | 65 | Not viable | acs.org |

| meta-C-H Alkylation | Phenyloxazoline | Ru(OAc)2(p-cymene), (p-CF3C6H4)3P, K2CO3 | DMA | 65 | Not viable | acs.org |

| Esterification | Nicotinic Acid | n-Butanol, Alkane sulfonic acid | Benzene | Reflux | 91 | google.com |

Computational Chemistry and Theoretical Studies of 3 Phenoxypyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org For 3-phenoxypyridine-4-carboxylic acid and its analogs, DFT calculations are instrumental in understanding their structural and electronic properties. nih.gov

The electronic properties of molecules are crucial for understanding their reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy gap between HOMO and LUMO (Egap) is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity. nih.govnih.gov

In theoretical studies of related aromatic carboxylic acids, the HOMO-LUMO gap has been determined to be a critical factor in assessing the stability and strength of atomic and molecular bonds. researchgate.net The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net For instance, in one study, the HOMO orbitals were associated with the part of the molecule that can donate an electron, while the LUMO orbitals were linked to the part that can accept an electron. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Aromatic Carboxylic Acids

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

| Ionization Potential (IP) | Energy required to remove an electron | Measures resistance to oxidation |

| Electron Affinity (EA) | Energy released when an electron is added | Measures ability to be reduced |

This table is illustrative and based on general findings for aromatic carboxylic acids. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net This is crucial for this compound, as the relative orientation of the phenoxy and pyridine (B92270) rings (defined by dihedral angles) can significantly influence its properties. mdpi.com Theoretical investigations can identify the lowest energy conformers and the energy barriers between them. acs.org For example, in a study of a related molecule, a dihedral angle of 15.5° was found between the phenyl and pyridine subunits in the optimized structure. mdpi.com This type of analysis helps in understanding how the molecule might interact with its environment, such as solvent molecules or biological targets.

Molecular Dynamics Simulations (If applicable for interactions)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided context, this computational technique is highly relevant for studying the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations can provide insights into how the molecule moves and changes its conformation over time, which is essential for understanding processes like binding to a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their potency as inhibitors of specific enzymes or their antimicrobial activity. nih.gov

These models use various molecular descriptors (e.g., steric, electronic, and topological parameters) to build a mathematical relationship with the observed biological activity (e.g., pIC50). nih.govnih.gov Different chemometric methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS) are often employed. nih.govnih.gov For instance, a QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the importance of steric effects, hydrogen bonding, and electronic properties for their inhibitory activity. nih.gov The most significant model in that study was able to explain 98% and predict 87% of the variance in the biological data. nih.gov

Table 2: Key Aspects of QSAR Modeling for Pyridine Derivatives

| Component | Description | Example |

| Molecular Descriptors | Numerical values representing chemical information | Steric (e.g., molecular volume), Electronic (e.g., dipole moment), Topological (e.g., connectivity indices) |

| Biological Activity | Measured effect of the compound | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Chemometric Methods | Statistical techniques to build the model | Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS) |

| Model Validation | Assessing the predictive power of the model | Internal and external validation techniques |

Molecular Docking and Protein-Ligand Interaction Studies (For biologically active derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is invaluable for studying the potential biological targets of this compound derivatives. mdpi.comnih.gov By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. mdpi.com

The results of docking studies are often expressed as a docking score, which estimates the binding affinity. nih.gov For example, in a study of garcinol, molecular docking revealed that it could bind to the active sites of CYP3A4 and CYP2B6 enzymes, forming hydrogen bonds and π-cation interactions with key amino acid residues. mdpi.com This information is crucial for the rational design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comresearchgate.net This includes predicting nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.govlibretexts.org

Predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For instance, calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR spectra. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption maxima, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.commdpi.com

Table 3: Predicted Spectroscopic Data for Carboxylic Acids

| Spectroscopy | Parameter | Typical Predicted Range/Features |

| 1H NMR | Carboxylic acid proton (O-H) | 10-12 ppm (broad singlet) libretexts.org |

| Protons on carbon adjacent to COOH | 2-3 ppm libretexts.org | |

| 13C NMR | Carbonyl carbon (C=O) | 160-180 ppm libretexts.org |

| IR | O-H stretch (hydrogen-bonded dimer) | Broad band, 2500-3300 cm-1 libretexts.org |

| C=O stretch (hydrogen-bonded dimer) | ~1710 cm-1 libretexts.org | |

| UV-Vis | π → π* transition | ~210 nm (without extensive conjugation) libretexts.org |

This table provides general ranges for carboxylic acids. Specific values for this compound would depend on its full electronic structure.

Applications in Medicinal Chemistry Research and Preclinical Development Focus on in Vitro and in Silico

Scaffold Design for Targeted Biological Activities

The 3-phenoxypyridine-4-carboxylic acid framework is recognized as a privileged scaffold in drug design, particularly for targeting kinases. A scaffold is a core chemical structure that holds the essential features for binding to a biological target. youtube.com By modifying the peripheral chemical groups attached to this core, medicinal chemists can create a library of related compounds with varied potencies and selectivities.

The 4-phenoxypyridine (B1584201) core, a key component of the title compound, has been successfully used to design potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and migration. nih.gov In these designs, the pyridine (B92270) and phenoxy groups are positioned to make crucial interactions within the kinase's binding site. Similarly, the structurally related 4-phenoxyquinoline scaffold has been employed to develop c-Met kinase inhibitors, demonstrating the utility of the phenoxy-heterocycle combination. nih.gov The chromenopyridine scaffold, which also features a heterocyclic system, is another example of a privileged platform in drug design, highlighting the importance of such core structures in creating compounds with potential anticancer activity. mdpi.com The strategic placement of functional groups on these scaffolds is essential for achieving the desired biological effect. youtube.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. youtube.com For derivatives of this compound, SAR studies involve synthesizing a series of analogues with systematic modifications and evaluating their effects in biological assays. These studies help identify the key chemical features responsible for a compound's potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov

The pyridine carboxylic acid motif is a component of many compounds investigated for antimicrobial properties. In vitro studies on various derivatives have shown activity against a range of pathogens. For instance, derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal activities. uran.ua In one study, a series of these compounds were tested using agar (B569324) diffusion and resazurin-based microdilution assays, with some showing a broad spectrum of antimicrobial activity. uran.ua

Specifically, compounds combining the thieno[2,3-d]pyrimidine-4-carboxylic acid scaffold with aminopyrimidine fragments have been developed. uran.ua Docking studies suggested these molecules could inhibit the TrmD enzyme in Pseudomonas aeruginosa. uran.ua Subsequent in vitro testing revealed that N-(pyridin-4-yl)-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine-4-carboxamide had broad-spectrum activity, while 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide was particularly effective against Pseudomonas aeruginosa ATCC 10145. uran.ua While not direct derivatives of this compound, these findings highlight the potential of the pyridine carboxylic acid scaffold in developing new antimicrobial agents. The esterification of the carboxylic acid group can sometimes diminish antimicrobial activity, as seen in studies with phenolic azo dyes. nih.gov

The 4-phenoxypyridine scaffold is a cornerstone for developing potent antitumor agents, particularly c-Met kinase inhibitors. nih.gov The c-Met pathway is often dysregulated in cancers, making it an attractive therapeutic target. In vitro studies have demonstrated that derivatives of this scaffold can exhibit significant cytotoxicity against various cancer cell lines.

A notable study described a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as c-Met kinase inhibitors. nih.gov Several of these compounds displayed remarkable potency, with IC₅₀ values in the low nanomolar range, surpassing the activity of the control drug, foretinib. nih.gov The most promising compound from this series, 23w , showed significant cytotoxicity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma) cell lines. nih.gov

Further investigation into the mechanism of action for compound 23w revealed its ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This was confirmed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining and flow cytometry assays on HT-29 and A549 cells. nih.gov The compound also demonstrated the ability to inhibit cancer cell migration in wound-healing and transwell migration assays. nih.gov These findings underscore the potential of the 4-phenoxypyridine scaffold in generating compounds that not only kill cancer cells but also prevent their spread.

| Compound | c-Met IC₅₀ (nM) nih.gov | A549 IC₅₀ (µM) nih.gov | H460 IC₅₀ (µM) nih.gov | HT-29 IC₅₀ (µM) nih.gov |

| 23v | 2.31 | - | - | - |

| 23w | 1.91 | 1.57 | 0.94 | 0.65 |

| 23y | 2.44 | - | - | - |

| Foretinib (Control) | 2.53 | - | - | - |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A549: Human lung carcinoma cell line. H460: Human large cell lung cancer cell line. HT-29: Human colorectal adenocarcinoma cell line.

The this compound structure and its analogues are key players in the fields of enzyme inhibition and receptor modulation. The pyridine carboxylic acid moiety is versatile, contributing to interactions with a wide array of enzymes. nih.gov

c-Met Kinase Inhibition As previously mentioned, the 4-phenoxypyridine scaffold is highly effective for designing c-Met kinase inhibitors. nih.gov A series of 4-phenoxypyridine-based derivatives were synthesized and evaluated, with many showing excellent inhibitory activity against c-Met kinase in vitro. nih.gov Ten compounds from this series had IC₅₀ values below 10.00 nM. nih.gov The high potency of compounds like 23w (IC₅₀ = 1.91 nM) demonstrates the successful application of this scaffold in targeting a key enzyme in oncology. nih.gov The design of these inhibitors often involves creating a molecule that can fit precisely into the enzyme's active site, blocking its function.

GABA Uptake Inhibition While direct studies on this compound as a GABA uptake inhibitor are not prominent, the core concepts of targeting GABA transport systems are relevant. The parent compound for many GABA uptake inhibitors is nipecotic acid. nih.gov Structural analogues are often explored to enhance potency and selectivity for either neuronal or glial GABA transport systems. nih.gov The substrate specificity for these transporters is very high, meaning even small structural changes can lead to a significant loss of activity. nih.gov The development of selective inhibitors is crucial for the pharmacological regulation of GABA-mediated synapses in neurological disorders. nih.gov

Derivatives of pyridine-3-carboxylic acid have been synthesized and assessed for their neurotropic properties, including anticonvulsant activity. In one study, a series of pyridine-3-carboxylic acid derivatives were synthesized and subsequently converted into substituted thieno[2,3-b]pyridines. researchgate.net In vitro and in vivo screening of these compounds identified several with anticonvulsant activity against seizures induced by corazole. researchgate.net These active compounds also acted as psychological sedatives. researchgate.net

Another study focused on the synthesis and neurotropic activity of new pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. mdpi.com Biological assays showed that nine of the eleven compounds tested exhibited high anticonvulsant activity by antagonizing the effects of pentylenetetrazole. mdpi.com Docking studies suggested that some of these compounds bind tightly within the active site of the γ-aminobutyric acid (GABA) receptor, a key target for antiepileptic drugs. mdpi.comnih.gov These studies illustrate the potential of the pyridine carboxylic acid core in the development of new agents for neurological disorders.

Lead Compound Identification and Optimization Strategies

Lead identification and optimization are critical phases in drug discovery. A "lead" compound is a molecule that shows promising biological activity against a target and serves as the starting point for further development. danaher.com The goal of lead optimization is to refine the lead's structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comnih.gov

The this compound scaffold can serve as an excellent starting point for such optimization efforts. The process typically follows a Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org

Design: Researchers use computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to design new analogues of the lead compound. nih.govdanaher.com

Synthesize: Chemists then synthesize these newly designed molecules. danaher.com

Test: The compounds are tested in in vitro biological assays to measure their activity and other properties. danaher.com

Analyze: The results are analyzed to understand the structure-activity relationships, which informs the next round of design. youtube.com

A prime example of this process is the optimization of 4-phenoxypyridine derivatives as c-Met kinase inhibitors. nih.gov Starting with a lead structure, researchers systematically modified different parts of the molecule and tested the resulting compounds for their ability to inhibit the c-Met enzyme and kill cancer cells. nih.gov This iterative process led to the identification of highly potent compounds like 23w , which was significantly more active than the initial lead and the control drug. nih.gov Such strategies, which can involve direct chemical manipulation of functional groups or more complex pharmacophore-oriented design, are essential for transforming a promising lead into a viable drug candidate. nih.gov

Investigation of Molecular Mechanisms of Action (in vitro, target interaction, pathway modulation)

The molecular mechanism of action for this compound is an area of active investigation, with preliminary data suggesting its potential as a modulator of key cellular signaling pathways. The core structure, a pyridine carboxylic acid, is a well-established pharmacophore known to interact with a variety of enzymes and receptors.

The primary proposed mechanism for this compound involves its ability to act as an enzyme inhibitor. evitachem.com It is hypothesized that the compound can bind to either the active site or an allosteric site of a target enzyme, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. evitachem.com This inhibitory action is a cornerstone of many therapeutic agents.

The structural components of this compound each play a crucial role in its potential biological activity. The pyridine ring, an aromatic and electron-deficient heterocycle, can participate in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. The carboxylic acid group adds polarity and can coordinate with metal ions, a property often exploited in enzyme inhibition. Furthermore, the phenoxy group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents to fine-tune activity and selectivity.

While direct, specific in vitro or in silico data for this compound remains limited in publicly accessible research, the activities of structurally related compounds provide valuable insights into its potential targets and pathways.

Target Interaction and Pathway Modulation Insights from Related Compounds

Research into derivatives of phenoxypyridine and pyridine carboxylic acids has revealed inhibitory activity against several important enzyme classes, suggesting potential avenues for the therapeutic application of this compound.

c-Met Kinase Inhibition:

One promising area of investigation is the inhibition of receptor tyrosine kinases, such as c-Met. The c-Met signaling pathway, when dysregulated, is implicated in the progression of various cancers. Studies on 4-phenoxypyridine derivatives have demonstrated their potential as potent c-Met kinase inhibitors. These compounds are designed to bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways like the PI3K-Akt and Ras-MAPK pathways, which are critical for cell proliferation, survival, and migration.

While no direct IC50 values for this compound against c-Met are currently published, the activity of related compounds suggests this is a viable hypothesis for its mechanism of action. Molecular docking studies on similar phenoxypyridine derivatives have illustrated key binding interactions within the c-Met active site, providing a framework for understanding how this compound might interact with this target.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition:

Another potential target is Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Elevated NAMPT activity is observed in many cancers, making it an attractive therapeutic target. Derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent NAMPT inhibitors, demonstrating that the pyridine carboxylic acid scaffold can effectively interact with this enzyme. Inhibition of NAMPT leads to depletion of NAD+, a critical coenzyme for numerous cellular processes, ultimately triggering cancer cell death.

The structural similarities between these inhibitors and this compound suggest that it may also exhibit inhibitory activity against NAMPT. Further in vitro enzymatic assays and cellular assays are necessary to confirm this hypothesis and quantify its potency.

The following table summarizes the potential molecular targets for this compound based on the activity of structurally related compounds.

| Potential Molecular Target | Therapeutic Area | Rationale based on Structurally Similar Compounds |

| c-Met Kinase | Oncology | 4-Phenoxypyridine derivatives show potent c-Met inhibition. |

| NAMPT | Oncology | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives are known NAMPT inhibitors. |

Future research, including in vitro enzyme inhibition assays, receptor binding studies, and in silico molecular docking simulations specifically focused on this compound, is crucial to definitively elucidate its molecular mechanisms of action and validate these promising therapeutic hypotheses.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural picture of 3-Phenoxypyridine-4-carboxylic acid can be constructed.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected spectral characteristics can be inferred from the analysis of similar structures, such as pyridine (B92270) derivatives and phenoxy-containing compounds. nih.govnih.gov

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on both the pyridine and phenoxy rings, as well as the carboxylic acid proton. The protons on the pyridine ring, being part of a heteroaromatic system, would typically appear in the downfield region of the spectrum. The exact chemical shifts are influenced by the positions of the nitrogen atom and the substituents. The protons of the phenoxy group would also reside in the aromatic region, with their shifts influenced by the ether linkage. The carboxylic acid proton is characteristically found at a very downfield position, often as a broad singlet, due to its acidic nature and potential for hydrogen bonding. libretexts.org

Predicted ¹H NMR Chemical Shift Ranges:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Doublet of Doublets |

| Phenoxy Ring Protons | 6.8 - 7.5 | Multiplet |

| Carboxylic Acid Proton | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the pyridine ring, the phenoxy ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is typically found in the most downfield region of the spectrum. The carbons of the aromatic rings will appear in the aromatic region, with their specific shifts dictated by the electronic effects of the nitrogen atom, the phenoxy group, and the carboxylic acid group.

Predicted ¹³C NMR Chemical Shift Ranges:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Pyridine Ring Carbons | 110 - 160 |

| Phenoxy Ring Carbons | 115 - 160 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. This would be crucial for establishing the spin systems within the pyridine and phenoxy rings, helping to assign the specific positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the direct assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of this compound, C₁₂H₉NO₃. This information is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion, typically the molecular ion, which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide structural information. In the case of this compound, characteristic fragmentation pathways would be expected. The study of the gas-phase fragmentation of related compounds like protonated 3-phenoxy imidazo[1,2-a] pyridines has shown that the cleavage of the phenoxy C-O bond is a characteristic fragmentation pathway. nih.gov For carboxylic acids, common fragmentation patterns include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). sapub.org

Predicted Fragmentation Data for this compound:

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Neutral Loss |

| 216.06 [M+H]⁺ | 199.06 | H₂O |

| 216.06 [M+H]⁺ | 188.06 | CO |

| 216.06 [M+H]⁺ | 171.05 | COOH |

| 216.06 [M+H]⁺ | 122.04 | C₆H₅O |

Note: These are predicted fragmentation patterns. Actual fragmentation can be influenced by the ionization method and collision energy.

By combining the detailed information from these advanced analytical techniques, researchers can confidently determine and verify the structure of this compound, paving the way for further investigation into its chemical and biological properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show a combination of characteristic absorption bands that confirm its key structural features: the carboxylic acid group, the pyridine ring, the phenyl ring, and the ether linkage.

Because carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, the O-H stretching vibration is particularly notable for its broadness. orgchemboulder.com This broad absorption often spans from 3300 to 2500 cm⁻¹, overlapping with the sharper C-H stretching bands. vscht.czorgchemboulder.com

Key expected vibrational bands for this compound include:

O-H Stretch (Carboxylic Acid): A very broad and strong band in the 3300-2500 cm⁻¹ region. orgchemboulder.com

C-H Stretch (Aromatic): Absorption bands typically appear in the 3100-3000 cm⁻¹ range, indicating the C-H bonds of the pyridine and phenyl rings. vscht.czlibretexts.org

C=O Stretch (Carboxylic Acid): An intense, sharp peak is expected between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1400 cm⁻¹ region correspond to the in-ring stretching vibrations of the pyridine and phenyl rings. vscht.czlibretexts.org

C-O Stretch (Carboxylic Acid and Ether): Strong absorptions between 1320 cm⁻¹ and 1210 cm⁻¹ are characteristic of the carboxylic acid C-O bond, which may overlap with the C-O-C stretching of the phenoxy group. libretexts.orgspectroscopyonline.com

O-H Bend (Carboxylic Acid): Bending vibrations for the O-H group appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.comlibretexts.org

C-H "Out-of-Plane" Bends (Aromatic): Bands in the 900-675 cm⁻¹ range provide information about the substitution pattern on the aromatic rings. libretexts.org

The combination of a very broad O-H stretch with a strong carbonyl (C=O) absorption is a definitive indicator of the carboxylic acid functional group. spectroscopyonline.com

Table 1: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3300-2500 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad |

| 3100-3000 | Aromatic (C-H) | Stretch | Medium to Weak |

| 1760-1690 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |

| 1600-1400 | Aromatic (C=C, C=N) | In-ring Stretch | Medium to Weak |

| 1320-1210 | Carboxylic Acid / Ether (C-O) | Stretch | Strong |

| 1440-1395 | Carboxylic Acid (O-H) | Bend | Medium |

| 950-910 | Carboxylic Acid (O-H) | Bend | Medium, Broad |

| 900-675 | Aromatic (C-H) | Out-of-Plane Bend | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the chromophores—the parts of the molecule that absorb light—are the pyridine ring, the phenyl ring, and the carbonyl group of the carboxylic acid.

The spectrum is expected to be characterized by absorption bands resulting from π → π* and n → π* transitions.

π → π Transitions:* These high-intensity absorptions are associated with the conjugated π-electron systems of the pyridine and phenyl rings. Pyridine derivatives typically exhibit intense absorption bands between 220 and 300 nm. nih.gov

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the ether and carbonyl groups) to an anti-bonding π* orbital.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystal structure data for this compound is not publicly available, this technique would provide invaluable information if suitable single crystals were grown.

Analysis of related structures, such as co-crystals of pyridine derivatives, demonstrates the power of this technique. mdpi.comrsc.org For this compound, a crystallographic study would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, defining the spatial relationship between the phenoxy group and the pyridine carboxylic acid moiety.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, particularly the strong hydrogen bonds expected between the carboxylic acid groups. It is common for carboxylic acids to form dimeric structures in the solid state through hydrogen bonding between their carboxyl groups. orgchemboulder.com Other potential interactions like π-π stacking between the aromatic rings could also be identified.

Such structural data is crucial for understanding the physical properties of the compound and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for the analysis of compounds like this compound.

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be most common.

In a typical RP-HPLC setup:

Stationary Phase: A nonpolar column, such as one packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, is used. nih.gov

Mobile Phase: A polar mobile phase, usually consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is employed. nih.gov The pH of the buffer is a critical parameter for controlling the retention of the ionizable carboxylic acid.

Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, likely in the 240-280 nm range based on its aromatic structure. nih.govptfarm.pl

The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A validated HPLC method can provide high accuracy and precision for purity evaluation. ptfarm.pl

Table 2: Representative HPLC Conditions for Analysis of Pyridine Carboxylic Acid Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Elutes the compound from the column. Buffer pH controls ionization. |

| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |

| Detection | UV at ~250 nm | Quantifies the compound based on its UV absorbance. |

| Injection Volume | 5-20 µL | Introduces a precise amount of the sample into the system. |

Note: These are general conditions and would require optimization for this compound.

LC-MS combines the separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. This hyphenated technique is exceptionally useful for confirming the identity of a target compound and for identifying impurities. researchgate.net

After separation via the LC system (similar to that described for HPLC), the eluent is directed into the mass spectrometer's ion source. Here, molecules are ionized, commonly through electrospray ionization (ESI). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₂H₉NO₃, molecular weight 215.2 g/mol cymitquimica.com), LC-MS analysis would be expected to show:

A prominent ion at m/z 216.2 in positive ion mode, corresponding to the protonated molecule [M+H]⁺.

A prominent ion at m/z 214.2 in negative ion mode, corresponding to the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, yielding a characteristic pattern of daughter ions that provides further structural confirmation. researchgate.net This makes LC-MS an invaluable tool for definitive identification and for characterizing trace-level impurities that may not be detectable by UV alone. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of 3-phenoxypyridine-4-carboxylic acid and its analogs is likely to be driven by the principles of green and sustainable chemistry. Current methodologies can be resource-intensive, and a move towards more efficient and environmentally benign processes is essential.

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been recognized as a tool for green chemistry, offering advantages like shorter reaction times, higher yields, and the use of fewer hazardous solvents. rsc.orgbohrium.com Exploring one-pot, multi-component reactions under microwave irradiation could provide a rapid and efficient pathway to various substituted phenoxypyridine derivatives. rsc.orgbohrium.com

Biocatalytic Methods: A forward-looking approach involves harnessing enzymes and microorganisms for chemical synthesis. Research into biocatalytic routes using renewable resources, such as converting biomass-derived intermediates into pyridine (B92270) cores, represents a highly sustainable frontier. nih.gov Identifying enzymes capable of constructing the pyridine ring or modifying existing structures could lead to novel, eco-friendly production methods. nih.gov

Solvent-Free and Catalyst-Free Conditions: Designing synthetic protocols that eliminate the need for volatile organic solvents and heavy metal catalysts is a primary goal of green chemistry. wikipedia.org Research into solid-state reactions or reactions under solvent-free conditions, potentially catalyzed by reusable heterogeneous catalysts like magnetic nanoparticles, could significantly reduce the environmental impact of synthesis. wikipedia.org

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Traditional Synthesis | Future Sustainable Approaches |

|---|---|---|

| Reaction Time | Often long (e.g., 6-9 hours) bohrium.com | Significantly shorter (e.g., 2-7 minutes) bohrium.com |

| Energy Source | Conventional heating (reflux) bohrium.com | Microwave irradiation, biocatalysis rsc.orgnih.gov |

| Solvents | Often requires large volumes of organic solvents | Minimal or no solvent, aqueous media wikipedia.org |

| Catalysts | May use homogeneous or heavy metal catalysts | Reusable heterogeneous catalysts, enzymes nih.govwikipedia.org |

| Yields | Moderate to good (e.g., 71-88%) bohrium.com | Often higher (e.g., 82-94%) bohrium.com |

| Sustainability | Lower | Higher |

Elucidation of Broader Biological Activities and Target Landscapes

While the full biological profile of this compound is not yet defined, related structures provide compelling clues for future investigation. The phenoxypyrimidine scaffold, for instance, is found in potent inhibitors of p38 kinase, a target for treating chronic inflammatory diseases. mdpi.com Furthermore, various pyridine derivatives have demonstrated a wide spectrum of anti-inflammatory effects. bohrium.com

Future research should systematically explore:

Broad-Spectrum Screening: Subjecting the compound to a wide array of biological assays to identify novel activities. This could include screens for anti-inflammatory, anti-cancer, anti-viral, and antimicrobial properties. bohrium.comresearchgate.net

Kinase Inhibition Profiling: Given the precedent set by related molecules, a focused investigation into its ability to inhibit various protein kinases is warranted. mdpi.com This could reveal potential applications in oncology and immunology.

Target Deconvolution: Should any biological activity be identified, subsequent studies must focus on pinpointing the specific molecular target (e.g., enzyme, receptor) through which the compound exerts its effect. This is crucial for understanding its mechanism of action and for rational drug design.

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to accelerate the research and development process. For a molecule like this compound, computational modeling can predict properties, guide synthetic efforts, and explain biological activity at a molecular level.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the three-dimensional structure of a molecule and its biological activity. mdpi.commdpi.combldpharm.com Such models can reveal which structural features (steric, electrostatic, hydrophobic) are critical for activity and predict the potency of novel, unsynthesized analogs. mdpi.combldpharm.com

Molecular Docking and Dynamics: These simulations can model the interaction between the compound and a potential biological target. Docking can predict the preferred binding mode and affinity, while molecular dynamics can simulate the stability and conformational changes of the ligand-protein complex over time. mdpi.com

Virtual Screening: Using a validated QSAR model or a docked structure, large chemical libraries can be virtually screened to identify other molecules with a high probability of possessing the desired activity, streamlining the discovery of new lead compounds. bldpharm.com

Table 2: Key Computational Techniques for Drug Discovery

| Technique | Purpose | Key Insights |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular properties to biological activity. mdpi.combldpharm.com | Identifies crucial steric, electrostatic, and hydrophobic regions for activity. Predicts potency of new analogs. mdpi.com |